tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate
Overview
Description
tert-Butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate: is a synthetic organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a tert-butyl group, a chloro-substituted pyrrolo[3,2-b]pyridine ring, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-b]pyridine ring system.
Carbamate Formation: The final step involves the reaction of the chloro-substituted pyrrolo[3,2-b]pyridine with tert-butyl phenylcarbamate under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolo[3,2-b]pyridine ring.
Reduction: Reduction reactions may target the chloro group or other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of halogenated heterocycles on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structural features may impart biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate involves its interaction with specific molecular targets. The chloro-substituted pyrrolo[3,2-b]pyridine ring may interact with enzymes or receptors, modulating their activity. The phenylcarbamate moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Comparison:
- Structural Differences: The position of the chloro group and the presence of additional substituents such as trifluoromethyl or dioxino groups differentiate these compounds.
- Reactivity: The reactivity of these compounds can vary based on the substituents and their positions on the ring system.
- Applications: While all these compounds may have applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique properties.
Properties
IUPAC Name |
tert-butyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-18(2,3)24-17(23)20-12-6-4-5-11(9-12)14-10-15-13(21-14)7-8-16(19)22-15/h4-10,21H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVROMQJTWCETKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC3=C(N2)C=CC(=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135283 | |
Record name | 1,1-Dimethylethyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-36-6 | |
Record name | 1,1-Dimethylethyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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